molecular formula C15H8Cl4N4S B12001248 5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12001248
M. Wt: 418.1 g/mol
InChI Key: NXSJVFVMJVTNOG-IFRROFPPSA-N
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Description

4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2,4-DICHLORO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2,4-DICHLORO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography or crystallization are employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

The compound may have potential therapeutic applications, including as an antifungal, antibacterial, or anticancer agent. Research is ongoing to explore its efficacy and safety in various medical conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2,4-DICHLORO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 2,4-Dichlorobenzaldehyde
  • Other triazole derivatives

Uniqueness

The uniqueness of 4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2,4-DICHLORO-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substitution pattern and the presence of both triazole and thiol functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H8Cl4N4S

Molecular Weight

418.1 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H8Cl4N4S/c16-9-2-1-8(12(18)5-9)7-20-23-14(21-22-15(23)24)11-4-3-10(17)6-13(11)19/h1-7H,(H,22,24)/b20-7+

InChI Key

NXSJVFVMJVTNOG-IFRROFPPSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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